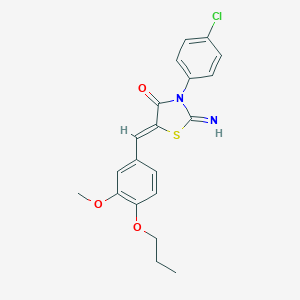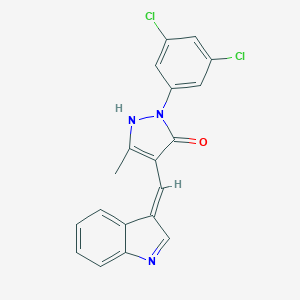![molecular formula C19H21BrN2O2 B302869 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide](/img/structure/B302869.png)
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is not fully understood. However, it is believed that 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide exerts its anti-cancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. By inhibiting HSP90, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide disrupts the function of several other proteins that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has also been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is its high potency and selectivity for HSP90, which makes it a valuable tool for studying the role of HSP90 in cellular processes. However, one limitation of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide. One area of interest is the development of analogs of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide with improved solubility and pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide and its potential applications in the treatment of various diseases. Finally, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide may have applications in the development of new diagnostic tools for cancer and other diseases.
Synthesemethoden
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide can be synthesized through a multi-step process, starting with the preparation of 4-bromoacetophenone. This compound is then reacted with tert-butylamine to form the corresponding amide, which is subsequently acetylated using acetic anhydride. The resulting compound is then subjected to a final reaction with benzoyl chloride to produce 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been extensively studied in the field of medicine, particularly in the area of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Produktname |
3-{[(4-bromophenyl)acetyl]amino}-N-(tert-butyl)benzamide |
|---|---|
Molekularformel |
C19H21BrN2O2 |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
3-[[2-(4-bromophenyl)acetyl]amino]-N-tert-butylbenzamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)22-18(24)14-5-4-6-16(12-14)21-17(23)11-13-7-9-15(20)10-8-13/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChI-Schlüssel |
BCDIYTWAEFCIDO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Kanonische SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B302790.png)

![3-(2,4-Difluorophenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B302793.png)
![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)
![7-(4-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302796.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)